molecular formula C18H14BrNO3 B2495705 (5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate CAS No. 953243-09-9

(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate

カタログ番号 B2495705
CAS番号: 953243-09-9
分子量: 372.218
InChIキー: HQVKZLWPVRLTRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole derivatives are significant in the field of organic chemistry due to their diverse applications in medicinal chemistry, agriculture, and material science. The focus on “(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate” reflects the ongoing interest in synthesizing and analyzing novel isoxazole compounds for various biochemical and industrial applications.

Synthesis Analysis

Isoxazole derivatives can be synthesized through several methods, including electrochemically induced multicomponent transformations and domino 1,3-dipolar cycloaddition reactions. For example, Ryzhkova et al. (2020) explored the electrochemical synthesis of a complex isoxazole derivative, showcasing the versatility of isoxazole synthesis strategies (Ryzhkova, Ryzhkov, & Elinson, 2020).

科学的研究の応用

Synthesis and Biomedical Applications

The compound (5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate is involved in the synthesis of various complex molecules with potential biomedical applications. A notable example is the electrochemically induced multicomponent transformation leading to the synthesis of complex isoxazole derivatives. These derivatives have shown promise in the regulation of inflammatory diseases, as evidenced by docking studies indicating their potential for biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antitumor Activity

The synthesis of isoxazolyl- and isothiazolylcarbamides, from accessible 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids, has led to compounds that exhibit high antitumor activity. These compounds are capable of enhancing the efficacy of cytostatic drugs used in medical practice, demonstrating the potential of isoxazole derivatives in cancer treatment (Potkin et al., 2014).

Antimicrobial and Antiplatelet Activity

A series of 3,4-diarylisoxazoles designed to improve biochemical COX-1 selectivity and antiplatelet efficacy showed that specific substitutions on the isoxazole core are essential for their selectivity toward COX-1. These compounds have demonstrated potent inhibition of platelet aggregation through COX-1 inhibition, indicating their potential as antiplatelet agents (Vitale et al., 2013).

Additionally, novel pyrazole-pyridine hybrids containing sulfur have been synthesized and shown antimicrobial activity against several bacterial and fungal strains. These findings underscore the versatility of isoxazole derivatives in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

将来の方向性

The future directions in the research and application of “(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate” and similar compounds could involve the development of new eco-friendly synthetic strategies . This could include the exploration of metal-free synthetic routes for the synthesis of isoxazoles .

特性

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-12-2-4-13(5-3-12)17-10-16(20-23-17)11-22-18(21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKZLWPVRLTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。